molecular formula C16H13Cl2NO3 B12994758 2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide

2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide

Cat. No.: B12994758
M. Wt: 338.2 g/mol
InChI Key: AHJOHPLIOPMHNX-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a dichlorophenoxy group and a formyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a formylation reaction to introduce the formyl group at the 6-position, resulting in 2,4-dichloro-6-formylphenol.

    Acylation Reaction: The formylated phenol is then reacted with p-toluidine in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: 2-(2,4-Dichloro-6-carboxyphenoxy)-N-(p-tolyl)acetamide.

    Reduction: 2-(2,4-Dichloro-6-hydroxyphenoxy)-N-(p-tolyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide depends on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to a therapeutic effect.

    Chemical Reactions: The formyl and dichlorophenoxy groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)-N-(p-tolyl)acetamide: Lacks the formyl group, which may result in different reactivity and applications.

    2-(2,4-Dichloro-6-methylphenoxy)-N-(p-tolyl)acetamide: Contains a methyl group instead of a formyl group, affecting its chemical properties.

Properties

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

2-(2,4-dichloro-6-formylphenoxy)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H13Cl2NO3/c1-10-2-4-13(5-3-10)19-15(21)9-22-16-11(8-20)6-12(17)7-14(16)18/h2-8H,9H2,1H3,(H,19,21)

InChI Key

AHJOHPLIOPMHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)C=O

Origin of Product

United States

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